molecular formula C8H5BrFNO B6253388 3-(bromomethyl)-6-fluoro-1,2-benzoxazole CAS No. 1084628-24-9

3-(bromomethyl)-6-fluoro-1,2-benzoxazole

Cat. No.: B6253388
CAS No.: 1084628-24-9
M. Wt: 230
InChI Key:
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Description

3-(Bromomethyl)-6-fluoro-1,2-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of bromomethyl and fluoro substituents on the benzoxazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-6-fluoro-1,2-benzoxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 6-fluoro-1,2-benzoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group.

    Reduction: Reduction reactions can target the fluoro or bromomethyl substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted benzoxazoles.

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products include reduced forms of the fluoro or bromomethyl groups.

Scientific Research Applications

3-(Bromomethyl)-6-fluoro-1,2-benzoxazole has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-6-fluoro-1,2-benzoxazole depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The fluoro substituent can enhance the compound’s lipophilicity and influence its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-6-fluoro-1,2-benzoxazole
  • 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole
  • 3-(Bromomethyl)-6-chloro-1,2-benzoxazole

Uniqueness

3-(Bromomethyl)-6-fluoro-1,2-benzoxazole is unique due to the specific positioning of the bromomethyl and fluoro groups on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromomethyl and fluoro groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

CAS No.

1084628-24-9

Molecular Formula

C8H5BrFNO

Molecular Weight

230

Purity

95

Origin of Product

United States

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